4-fluoro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide
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Overview
Description
4-FLUORO-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}BENZENE-1-SULFONAMIDE is a complex organic compound with the molecular formula C17H10FNO4S2 and a molecular weight of 375.39 g/mol . This compound is characterized by its unique structure, which includes a naphtho[2,1-d][1,3]oxathiol moiety and a fluorobenzene sulfonamide group . It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-FLUORO-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-fluorobenzenesulfonyl chloride with 2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-amine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
4-FLUORO-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of catalysts. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon.
Scientific Research Applications
4-FLUORO-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}BENZENE-1-SULFONAMIDE is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-FLUORO-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}BENZENE-1-SULFONAMIDE include:
N-(4-fluoro-2-methylbenzenesulfonyl)-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}pentanamide: This compound has a similar structure but includes a pentanamide group.
4-Fluoro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide: This is a closely related compound with slight variations in its chemical structure. The uniqueness of 4-FLUORO-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H10FNO4S2 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-fluoro-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H10FNO4S2/c18-10-5-7-11(8-6-10)25(21,22)19-14-9-15-16(23-17(20)24-15)13-4-2-1-3-12(13)14/h1-9,19H |
InChI Key |
BVNUXBFJKISTIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2OC(=O)S3)NS(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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